molecular formula C11H16N2O B8478642 4-[(6-Methylpyridin-3-yl)methyl]morpholine

4-[(6-Methylpyridin-3-yl)methyl]morpholine

Cat. No.: B8478642
M. Wt: 192.26 g/mol
InChI Key: PIEPDUZQVDENCS-UHFFFAOYSA-N
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Description

4-[(6-Methylpyridin-3-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 6-methyl-pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methylpyridin-3-yl)methyl]morpholine typically involves the reaction of 6-methyl-pyridin-3-ylmethyl chloride with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methylpyridin-3-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of an alkali metal tungstate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(6-Methylpyridin-3-yl)methyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6-Methylpyridin-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyridoxal 5’-phosphate: An active form of vitamin B6, involved in enzymatic reactions.

    3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: An energetic ionic compound with low sensitivities.

    6-Dialkylaminopyrimidine Carboxamides: Compounds with antitubercular activity.

Uniqueness

4-[(6-Methylpyridin-3-yl)methyl]morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-[(6-methylpyridin-3-yl)methyl]morpholine

InChI

InChI=1S/C11H16N2O/c1-10-2-3-11(8-12-10)9-13-4-6-14-7-5-13/h2-3,8H,4-7,9H2,1H3

InChI Key

PIEPDUZQVDENCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Morpholine (43.2 kg, 495.9 mol) was then added over 2 hrs to the solution of methanesulfonic acid 6-methyl-pyridin-3-ylmethyl ester (198 mol; Example 1) in tetrahydrofuran (161 kg) under nitrogen at 15-20° C. and the resulting slurry stirred for 19 hrs. The suspension was filtered through a Silica (15.5 kg) column and the cake washed five times with tetrahydrofuran (43.5 kg). 440 L of the solution was then removed under vacuum distillation and heptane (41.52 kg) added. This was repeated two more times followed by the addition of heptane (48.6 kg) and the solution filtered through a Celite® (4.08 kg) bed at 40° C. and the cake washed twice with heptane (7.2 kg). Then the filtrate cooled to 20° C. over 3 hrs then to −12° C. over 5 hrs and held for 12 hrs at −12° C. The suspension was filtered and the cake washed with cold (0° C.) heptane (8.5 kg) and then dryed at 25° C. under vacuum, which gave 25.44 kg, 67% yield of 4-(6-Methyl-pyridin-3-ylmethyl)-morpholine as a beige solid. 1H NMR (400 MHz; CDCl3): δ 8.4 (d, J=1.72 Hz, 1H), 7.54 (dd, J=2.1, 7.91 Hz, 1H), 7.1 (d, J=7.92 Hz, 1H), 3.68 (apparent t, J=4.6, 9.28 Hz, 4H), 3.4 (s, 2H), 2.5 (s, 3H), 2.4 (apparent t, J=4.5, 8.93 Hz, 4H); 13C NMR (100 MHz, CDCl3): δ 157.3, 149.8, 137.2, 129.9, 122.9, 66.9, 60.3, 53.5, 24.1 ppm; MS (ESI) m/z 193 [M+1]+; Melting point: 51-52° C.
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43.2 kg
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198 mol
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161 kg
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Synthesis routes and methods II

Procedure details

To a solution of 4-(6-Chloro-pyridin-3-ylmethyl)-morpholine (212 g, 1 mol) in tetrahydrofuran (1.5 L) and N-methylpyrollidinone (318 ml) was added iron (III) 2,4-pentanedionate (35.2 g, 0.01 mol) and the mixture cooled to −5° C. under nitrogen. A solution of methylmagnesium chloride in tetrahydrofuran (498 ml, 3.0M, 1.5 mol) was added dropwise over 40 mins and after an additional 30 mins the reaction mixture was poured into a saturated aqueous ammonium chloride solution (1.7 L) at 0° C. The resulting biphasic solution was filtered through a Celite® plug. The filtrate was separated and the aqueous layer extracted with ethylacetate (600 ml). The combined organic layer was concentrated and diluted with ethylacetate (200 ml) then extracted with aqueous hydrochloric acid (10%, 200 ml). The acidic layer was separated and washed with ethylacetate, then cooled in an ice bath and basified to pH 11 with sodium carbonate (solid). Sodium chloride (125 g) was added to the aqueous layer which was then extracted twice with ethylacetate (300 ml). The combined organic layer was concentrated to a solid, which was dissolved in hexane (600 ml) at 50° C. then placed in the fridge at −5° C. overnight. Two crops were obtained, which gave a total of 126.6 g, 68% yield of 4-(6-Methyl-pyridin-3-ylmethyl)-morpholine as beige solid. 1H NMR (400 MHz; CDCl3): δ 8.4 (d, J=1.72 Hz, 1H), 7.54 (dd, J=2.1, 7.91 Hz, 1H), 7.1 (d, J=7.92 Hz, 1H), 3.68 (apparent t, J=4.6, 9.28 Hz, 4H), 3.4 (s, 2H), 2.5 (s, 3H), 2.4 (apparent t, J=4.5, 8.93 Hz, 4H); 13C NMR (100 MHz, CDCl3): δ 157.3, 149.8, 137.2, 129.9, 122.9, 66.9, 60.3, 53.5, 24.1 ppm; MS (ESI) m/z 193 [M+1]+; Melting point: 51-52° C.
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212 g
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1.5 L
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318 mL
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35.2 g
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0 (± 1) mol
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498 mL
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1.7 L
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Synthesis routes and methods III

Procedure details

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